5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide
Description
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide (CAS: 2643367-43-3) is a benzamide derivative with a molecular formula of C₁₅H₂₀BrNO and a molar mass of 310.24 g/mol . Its structure features a bromine atom at the 5-position of the benzamide ring, methyl groups at the 2- and 4-positions, and a cyclohexylamine substituent at the amide nitrogen. This compound is of interest in medicinal chemistry due to the pharmacophoric benzamide scaffold, which is often associated with bioactivity in kinase inhibition and antimicrobial applications.
Properties
IUPAC Name |
5-bromo-N-cyclohexyl-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c1-10-8-11(2)14(16)9-13(10)15(18)17-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCFEGDLISDBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC2CCCCC2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide typically involves the following steps:
Bromination: The starting material, 2,4-dimethylbenzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Cyclohexylation: The brominated intermediate is then reacted with cyclohexylamine under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Hydrolysis: Carboxylic acids and amines
Scientific Research Applications
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique properties.
Biological Research: It is used as a tool compound to study various biochemical processes and interactions.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclohexyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide with similar compounds:
Key Observations :
- Lipophilicity : The cyclohexyl group in this compound contributes to higher lipophilicity compared to analogs with polar substituents like sulfonamido (C8) or methoxy groups .
- Electronic Effects : Oxadiazole-containing analogs (e.g., compounds in ) exhibit altered electronic profiles, which may influence receptor binding and stability.
- Hydrogen Bonding: Sulfonamido and methoxy groups in C8 enhance solubility and intermolecular interactions, contrasting with the nonpolar methyl and cyclohexyl groups in the parent compound .
Spectral and Theoretical Insights
- Vibrational Spectroscopy : Studies on 3,4-dimethylbenzamide analogs (e.g., ) reveal that methyl and bromine substituents significantly alter IR and Raman spectra, particularly in the 600–800 cm⁻¹ region (C-Br stretching) .
- NMR Analysis : The cyclohexyl group in this compound causes distinct ¹H-NMR splitting patterns (δ 1.2–2.0 ppm for cyclohexyl protons) compared to aryl-substituted analogs like C8 (δ 3.7–4.0 ppm for methoxy protons) .
Biological Activity
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H20BrNO
- Molecular Weight : 304.24 g/mol
- Structural Features :
- Bromine atom at the 5-position on the benzene ring.
- Cyclohexyl group attached to the nitrogen atom.
- Two methyl groups at the 2- and 4-positions on the benzene ring.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and cyclohexyl group enhances its binding affinity and selectivity, which may modulate various biochemical pathways.
Key Mechanisms :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can interact with receptors to influence signaling pathways related to cell growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity through mechanisms such as apoptosis induction in cancer cells.
- Antimicrobial Activity : Investigations have indicated potential antimicrobial effects against various pathogens.
- Neuroprotective Effects : Some studies suggest that it could have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study explored the anticancer effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at higher concentrations, indicating its potential as a chemotherapeutic agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited notable inhibitory effects on bacterial growth.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2,4-dimethylbenzamide | Lacks cyclohexyl group | Reduced activity compared to target |
| N-Cyclohexyl-2,4-dimethylbenzamide | Lacks bromine atom | Different interaction profile |
| 5-Bromo-N-cyclohexylbenzamide | Lacks methyl groups | Altered steric and electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
